Methyl 1-(2-methoxyethyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Methyl 2-mercapto-1-(2-methoxyethyl)-4-oxo-7-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-methoxyethyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as 2-aminopyridine, ethyl acetoacetate, and substituted benzaldehydes under controlled conditions. The reaction is often catalyzed by acids or bases and may require refluxing in solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-mercapto-1-(2-methoxyethyl)-4-oxo-7-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-mercapto-1-(2-methoxyethyl)-4-oxo-7-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(2-methoxyethyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For instance, it could inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
- Methyl 2-mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Uniqueness
Methyl 2-mercapto-1-(2-methoxyethyl)-4-oxo-7-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate stands out due to its specific substituents, which confer unique chemical properties and potential applications. The presence of the phenyl group and the methoxyethyl substituent may enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
methyl 1-(2-methoxyethyl)-4-oxo-7-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-9-8-21-15-14(16(22)20-18(21)26)12(17(23)25-2)10-13(19-15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,20,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABYKQKIVITLIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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